Cas no 51559-52-5 (methyl 2-(dimethylamino)methylidene-3-oxobutanoate)
methyl 2-(dimethylamino)methylidene-3-oxobutanoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-((dimethylamino)methylene)-3-oxobutanoate
- 2-dimethylaminomethylene-3-oxobutyric acid methyl ester
- Butanoic acid, 2-[(diMethylaMino)Methylene]-3-oxo-, Methyl ester
- butanoic <wbr>
- LogP
- Methyl 2-[(dimethylamino)methylene]-3-oxobutanoate
- methyl 2-(dimethylamino)methylidene-3-oxobutanoate
- Methyl (z)-2-((dimethylamino)methylene)-3-oxobutanoate
- (Z)-Methyl 2-((dimethylamino)methylene)-3-oxobutanoate
- SCHEMBL841854
- MFCD08689663
- 51559-52-5
- 2-[1-Dimethylamino-meth-(Z)-ylidene]-3-oxo-butyric acid methyl ester
- methyl 2-[(dimethylamino)methylene]acetoacetate
- methyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate
- RPFZLULJSPXVDO-ALCCZGGFSA-N
- 1332599-27-5
- DB-157965
-
- Inchi: 1S/C8H13NO3/c1-6(10)7(5-9(2)3)8(11)12-4/h5H,1-4H3/b7-5-
- InChI Key: RPFZLULJSPXVDO-ALCCZGGFSA-N
- SMILES: O(C)C(/C(/C(C)=O)=C\N(C)C)=O
Computed Properties
- Exact Mass: 171.08959
- Monoisotopic Mass: 171.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 0.4
- Topological Polar Surface Area: 46.6Ų
Experimental Properties
- Density: 1.057
- Boiling Point: 227.2°C at 760 mmHg
- Flash Point: 91.2°C
- Refractive Index: 1.462
- PSA: 46.61
methyl 2-(dimethylamino)methylidene-3-oxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-127258-0.1g |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 0.1g |
$34.0 | 2023-02-15 | ||
| Enamine | EN300-127258-0.25g |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 0.25g |
$48.0 | 2023-02-15 | ||
| Enamine | EN300-127258-0.5g |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 0.5g |
$85.0 | 2023-02-15 | ||
| Enamine | EN300-127258-1.0g |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-127258-2.5g |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 2.5g |
$252.0 | 2023-02-15 | ||
| Enamine | EN300-127258-5.0g |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 5.0g |
$386.0 | 2023-02-15 | ||
| Enamine | EN300-127258-10.0g |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 10.0g |
$595.0 | 2023-02-15 | ||
| Enamine | EN300-127258-50mg |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 50mg |
$25.0 | 2023-10-02 | ||
| Enamine | EN300-127258-100mg |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 100mg |
$35.0 | 2023-10-02 | ||
| Enamine | EN300-127258-250mg |
methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate |
51559-52-5 | 250mg |
$48.0 | 2023-10-02 |
methyl 2-(dimethylamino)methylidene-3-oxobutanoate Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on methyl 2-(dimethylamino)methylidene-3-oxobutanoate
methyl 2-(dimethylamino)methylidene-3-oxobutanoate: A Versatile Compound in Biomedical Research
methyl 2-(dimethylamino)methylidene-3-oxobutanoate, with the CAS number 51559-52-5, represents a significant advancement in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a dimethylamino group and a 3-oxobutanoate moiety. The presence of these functional groups contributes to its potential biological activities, making it a subject of interest for researchers in pharmaceutical development and therapeutic applications.
Recent studies have highlighted the methyl and methylidene functionalities of this compound as key contributors to its pharmacological properties. The dimethylamino group is known to enhance solubility and bioavailability, while the 3-oxobutanoate moiety may play a role in modulating enzyme activity. These structural features are critical in determining the compound's interaction with biological targets, which is a central focus in drug discovery.
One of the most promising areas of research involving methyl 2-(dimethylamino)methylidene-3-oxobut thanate is its potential application in the treatment of neurological disorders. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits neuroprotective effects by modulating the activity of 3-oxobutanoate dehydrogenase, an enzyme involved in energy metabolism in neurons. This finding underscores the compound's potential in addressing conditions such as Alzheimer's disease and Parkinson's disease.
Additionally, the methyl and methylidene groups in this compound have been shown to influence its interaction with ion channels. A recent review in Pharmacological Reviews (2024) discussed how the dimethylamino moiety can enhance the compound's ability to modulate Ca²⁺ channels, which are critical in regulating cellular signaling pathways. This property makes methyl 2-(dimethylamino)methylidene-3-oxobutanoate a candidate for the development of drugs targeting cardiovascular and neurological diseases.
Another area of interest is the compound's role in metabolic regulation. Research published in Cell Metabolism (2023) explored how the 3-oxobutanoate moiety can influence mitochondrial function. The study found that this compound may act as a modulator of 3-oxobutanoate dehydrogenase, thereby affecting energy production in cells. This discovery could have implications for the treatment of metabolic disorders such as diabetes and obesity.
Furthermore, the methyl and methylidene functionalities of methyl 2-(dimethylamyo)methylidene-3-oxobutanoate have been linked to its potential as a prodrug. A 2024 paper in Drug Discovery Today discussed how the compound can be designed to release active metabolites upon metabolic activation. This property could enhance the therapeutic efficacy of the compound while minimizing side effects, making it a valuable asset in the development of targeted therapies.
The dimethylamino group in this compound also plays a role in its interaction with protein targets. A study published in Bioorganic & Medicinal Chemistry (2023) found that the dimethylamino moiety can enhance the compound's ability to bind to specific proteins involved in inflammatory responses. This property suggests potential applications in the treatment of autoimmune diseases and inflammatory conditions.
Recent advancements in computational chemistry have further expanded the understanding of methyl 2-(dimethylamino)methylidene-3-oxobutanoate's potential. Machine learning models have been used to predict the compound's interactions with various biological targets, providing insights into its mechanism of action. These models have identified potential targets such as Ca²⁺ channels and 3-oxobutanoate dehydrogenase, which are critical in cellular function and disease pathogenesis.
Moreover, the methyl and methylidene groups in this compound have been shown to influence its pharmacokinetic properties. Research published in Pharmaceutical Research (2024) highlighted how these groups can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. This information is crucial for the development of effective drug formulations and dosing strategies.
The 3-oxobutanoate moiety of methyl 2-(dimethylamino)methylidene-3-oxobutanoate has also been linked to its potential as a modulator of lipid metabolism. A 2023 study in Journal of Lipid Research found that this compound can influence the activity of enzymes involved in fatty acid metabolism, suggesting potential applications in the treatment of lipid-related disorders such as hyperlipidemia.
In addition to its therapeutic potential, the compound's structural features have been explored for their role in drug delivery systems. The dimethylamino group's ability to enhance solubility has been leveraged in the development of nanoparticles and liposomes for targeted drug delivery. These systems can improve the compound's bioavailability and reduce systemic side effects, making it a promising candidate for various therapeutic applications.
Overall, methyl 2-(dimethylamino)methylidene-3-oxobutanoate represents a significant advancement in medicinal chemistry. Its unique molecular structure, characterized by the presence of dimethylamino and 3-oxobutanoate moieties, offers a wide range of potential applications in the treatment of neurological, cardiovascular, and metabolic disorders. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, highlighting its importance in the field of biomedical research.
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